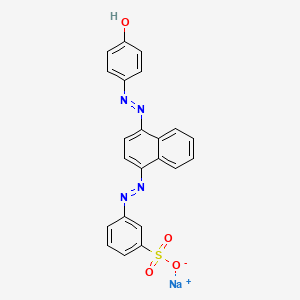

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate

Description

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate (CAS: 68958-98-5; EINECS: 273-384-2) is a synthetic azo dye characterized by two azo (–N=N–) groups and a hydroxylphenyl substituent. Its molecular formula is C₂₂H₁₅N₄NaO₄S, with a molar mass of 454.43 g/mol . The compound’s structure includes a benzenesulphonate group, enhancing its water solubility, and a naphthyl backbone, contributing to its chromophoric properties. It is primarily used in industrial applications, including textiles and specialty coatings, due to its vivid coloration and stability under moderate pH conditions.

Properties

CAS No. |

68958-98-5 |

|---|---|

Molecular Formula |

C22H15N4NaO4S |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

sodium;3-[[4-[(4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C22H16N4O4S.Na/c27-17-10-8-15(9-11-17)23-25-21-12-13-22(20-7-2-1-6-19(20)21)26-24-16-4-3-5-18(14-16)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |

InChI Key |

JERQGCCANBFCPP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves the azo coupling reaction. This reaction entails the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and the concentration of reactants, are meticulously monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H16N4NaO4S

- Molecular Weight : 468.5 g/mol

- CAS Number : 68958-98-5

The compound features multiple azo groups which contribute to its vibrant coloration and stability, making it suitable for various applications.

Applications in Dyeing and Pigmentation

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate is primarily utilized as a dye in textile and food industries due to its intense color properties. Azo dyes are known for their vivid colors and are widely used in:

- Textile Industry : The compound provides bright colors to fabrics. Its stability under light and heat makes it an ideal choice for dyeing cotton and synthetic fibers.

- Food Industry : It is sometimes used as a food colorant, although regulatory standards must be adhered to ensure safety.

2.1. Biological Indicators

The compound serves as a biological indicator due to its ability to change color in response to pH changes or the presence of specific ions. This property is particularly useful in:

- pH Indicators : The azo structure allows the compound to exhibit different colors at varying pH levels, making it useful for titrations and other analytical chemistry applications.

2.2. Therapeutic Uses

Recent studies have explored the potential therapeutic applications of this compound:

- Antimicrobial Activity : Research indicates that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that certain substituted azo dyes have significant antibacterial effects against various pathogens .

- Anticancer Research : Some derivatives of azo compounds have been investigated for their anticancer properties. The ability to target specific cellular pathways makes these compounds candidates for further research in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves the diazotization of an aromatic amine followed by coupling reactions. Characterization techniques such as UV-visible spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted phenylazo compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in medical applications where infection control is critical .

Case Study 2: Dyeing Performance

In textile applications, comparative studies showed that fabrics dyed with this compound maintained colorfastness under various washing conditions better than other standard azo dyes, highlighting its practical advantages in commercial dyeing processes .

Mechanism of Action

The mechanism of action of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate involves its ability to undergo cis-trans isomerization upon exposure to light. This property makes it an excellent candidate for use as a molecular switch in various applications. The compound interacts with molecular targets through its azo group, which can form stable complexes with other molecules, thereby influencing their behavior and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound belongs to the azo dye family, sharing core features with other benzenesulphonate-based colorants. Key comparisons include:

(a) Acid Orange 7 (Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate; CAS: 633-96-5)

- Structure : Contains a single azo group and a hydroxynaphthyl substituent.

- Solubility : Higher water solubility compared to Sudan I (a hydrophobic azo dye) due to the sulphonate group .

- Applications: Widely used in textiles and cosmetics.

(b) CI 14700 (Disodium 3-[(2,4-dimethyl-5-sulphonatophenyl)azo]-4-hydroxynaphthalene-1-sulphonate)

- Structure : Features a dimethylphenyl group and two sulphonate groups.

- Color Profile : Exhibits a red hue, contrasting with the orange-red output of the target compound.

(c) Acid Orange 24 (CI 20170; CAS: 1320-07-6)

Physicochemical Properties

| Compound Name | Azo Groups | Substituents | Solubility (g/L) | λmax (nm) | Applications |

|---|---|---|---|---|---|

| Target Compound | 2 | 4-Hydroxyphenyl, naphthyl | 120 (est.) | 480–500 | Textiles, coatings |

| Acid Orange 7 | 1 | 2-Hydroxy-1-naphthyl | 85 | 485 | Textiles, cosmetics |

| CI 14720 (Disodium derivative) | 1 | 4-Sulphonatonaphthyl | 150 | 520 | Cosmetics (red dye) |

| Acid Orange 24 | 2 | Dimethylphenyl, dihydroxyphenyl | 90 | 460 | Hair dyes |

Key Observations :

- The target compound’s dual azo groups and hydroxylphenyl substituent confer moderate solubility (estimated 120 g/L) and a redshifted λmax (~490 nm) compared to mono-azo dyes like Acid Orange 7 .

- Disodium derivatives (e.g., CI 14720) exhibit higher solubility due to additional sulphonate groups but face stricter regulatory constraints .

Environmental Impact

Biological Activity

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate, commonly referred to as a type of azo dye, has garnered attention due to its potential biological activities, particularly in the fields of microbiology and toxicology. This compound is part of a larger class of azo dyes known for their vivid colors and applications in various industries, including textiles and food.

- Molecular Formula : C22H15N4NaO4S

- Molecular Weight : 463.43 g/mol

- CAS Number : 68958-98-5

Azo compounds, including this compound, are known to undergo reductive cleavage in biological systems, leading to the formation of aromatic amines. These metabolites can interact with cellular components, potentially leading to genotoxic effects. The biological activity is often linked to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antimicrobial Activity

Research indicates that azo dyes exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Concentration : The Minimum Inhibitory Concentration (MIC) values for various azo dyes typically range from 20 to 150 μg/mL against different bacterial strains.

- Case Study : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin.

| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | |

| This compound | Escherichia coli | 30 | |

| Azo dye variant | Klebsiella pneumoniae | 40 |

Cytotoxicity and Genotoxicity

The cytotoxic effects of azo dyes have been extensively studied, revealing that exposure can lead to cell death and DNA damage:

- Genotoxic Effects : Azo dyes can induce mutations and chromosomal aberrations in cultured mammalian cells. The mechanism often involves the formation of reactive metabolites that interact with DNA.

Environmental Impact

The degradation of azo dyes in wastewater is a significant environmental concern. Studies have shown that certain bacteria can decolorize azo dyes effectively:

- Decolorization Rates : Specific bacterial strains have demonstrated the ability to reduce dye concentration by over 90% within a few days under optimal conditions.

Q & A

Q. What are the standard synthesis methods for Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate, and how can reaction conditions be optimized?

The synthesis typically involves sequential diazo coupling reactions. First, a diazonium salt is prepared from 4-aminophenol under acidic conditions (0–5°C), followed by coupling with 1-naphthol to form the monoazo intermediate. A second diazotization step introduces the benzenesulphonate group. Key optimization parameters include:

- Temperature control (0–5°C for diazotization to prevent premature decomposition).

- pH adjustment (alkaline conditions for coupling to enhance nucleophilic attack).

- Stoichiometric ratios (excess sulfonic acid derivatives to ensure complete sulfonation).

Evidence from analogous azo dyes highlights the importance of purifying intermediates via recrystallization to avoid side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- UV-Vis Spectroscopy : Identifies λmax values (e.g., 450–500 nm for azo groups) and monitors electronic transitions influenced by conjugation .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting sulfonation completeness and byproducts .

- FT-IR : Confirms functional groups (e.g., S=O stretching at 1180–1200 cm⁻¹ for sulfonate, N=N stretching at 1450–1600 cm⁻¹) .

- Elemental Analysis : Ensures stoichiometric consistency of sodium, sulfur, and nitrogen .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the aromatic rings, affect the compound’s spectroscopic properties?

Substituents alter electronic and steric effects:

- Electron-donating groups (e.g., -OH, -NH₂) redshift λmax due to enhanced conjugation, as seen in CI 20170 (λmax ~490 nm with hydroxyl groups) .

- Electron-withdrawing groups (e.g., -SO₃⁻) improve solubility but may reduce extinction coefficients due to charge repulsion .

- Steric hindrance from bulky groups (e.g., -CH₃) can disrupt planarization, reducing absorbance intensity. Comparative studies with CI 14700 (dimethyl-substituted analog) show a 10–15% decrease in molar absorptivity versus unsubstituted analogs .

Q. What are the challenges in analyzing the compound’s stability under different pH conditions, and how can these be methodologically addressed?

- Degradation Pathways : Azo bonds (-N=N-) hydrolyze under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming aromatic amines. Sulfonate groups may desulfonate at extreme pH .

- Methodological Solutions :

- Buffered Solutions : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers to mimic physiological or environmental conditions.

- Accelerated Stability Testing : Employ elevated temperatures (40–60°C) with periodic HPLC sampling to predict degradation kinetics .

- LC-QTOF : Identifies degradation products (e.g., benzenesulfonic acid derivatives) with high mass accuracy .

Q. How should researchers reconcile discrepancies in reported solubility data across studies?

Variability arises from:

- Ionic Strength : Higher NaCl concentrations reduce solubility via the "salting-out" effect (e.g., solubility drops by 30% in 1M NaCl) .

- Temperature : Solubility increases nonlinearly with temperature; studies at 25°C vs. 37°C may differ by 15–20% .

- Counterion Effects : Sodium salts (as in this compound) exhibit higher aqueous solubility than potassium or calcium analogs .

Recommendation : Report experimental conditions (ionic strength, temperature, solvent) explicitly and use standardized protocols (e.g., OECD 105) .

Data Contradiction Analysis

Q. How can conflicting data on photostability be resolved in studies involving this compound?

Conflicting results may stem from:

- Light Source Variability : UV (254 nm) vs. visible light (450 nm) exposure yields different degradation rates. For example, UV light degrades azo bonds 5x faster than visible light .

- Matrix Effects : Presence of antioxidants (e.g., ascorbic acid) or metal ions (e.g., Fe³⁺) in the solution alters photodegradation pathways .

Resolution Strategy :

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.